molecular formula C21H39NO5 B12838777 Palmitoyl-D-glutamic acid

Palmitoyl-D-glutamic acid

Cat. No.: B12838777
M. Wt: 385.5 g/mol
InChI Key: KMAOMYOPEIRFLB-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl-D-glutamic acid is an organic compound with the molecular formula C21H39NO5. It is a derivative of glutamic acid, where the amino group is acylated with a palmitoyl group. This compound is known for its applications in various fields, including cosmetics and biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl-D-glutamic acid can be synthesized by reacting palmitic acid with glutamic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction mixture is heated and stirred to ensure complete reaction. After the reaction is complete, the product is purified through crystallization, filtration, and washing .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is obtained through multiple purification steps to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-D-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of products depending on the substituents involved .

Scientific Research Applications

Palmitoyl-D-glutamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of palmitoyl-D-glutamic acid involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes involved in lipid metabolism or influence signaling pathways related to inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H39NO5

Molecular Weight

385.5 g/mol

IUPAC Name

(2R)-2-(hexadecanoylamino)pentanedioic acid

InChI

InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27)/t18-/m1/s1

InChI Key

KMAOMYOPEIRFLB-GOSISDBHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.